3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(12,5-6-13-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
YYRWAVSUBCWAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(C2(CC2)CN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylmethylamine with appropriate reagents to introduce the aminomethyl group. Subsequent steps include the formation of the oxolan ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl and oxolan rings provide structural stability and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol
- CAS No.: 1862538-01-9
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Structure: Features a cyclopropane ring substituted with an aminomethyl group, fused to a 2,2-dimethyltetrahydrofuran (oxolan) moiety with a hydroxyl group at position 2.
Key Characteristics :
- Limited physicochemical data are available (e.g., boiling point and hazard classifications are unspecified in the literature) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with related molecules, focusing on molecular frameworks, functional groups, and applications:
Reactivity and Functional Group Analysis
- Cyclopropane Ring: The strained cyclopropane in the target compound may confer unique reactivity (e.g., ring-opening under acidic/basic conditions) compared to non-cyclopropane analogues like 3-Aminopropane-1,2-diol .
- Hydroxyl and Amine Groups: The hydroxyl group in the oxolan ring and the primary amine enable hydrogen bonding, enhancing solubility relative to non-polar analogs. However, the hydrochloride salt of 3-(Aminomethyl)-2,2-dimethyloxolan-3-ol likely exhibits higher aqueous solubility .
Biological Activity
3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol is a chemical compound with the molecular formula C10H19NO2. It features a unique structure that includes a cyclopropyl group, an aminomethyl moiety, and a dimethyloxolan ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural features. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological targets, while the cyclopropyl and oxolan rings contribute to the compound's stability and reactivity. These interactions can modulate enzyme activity or receptor binding, potentially influencing various biological pathways.
Pharmacological Applications
Research indicates that this compound may play a role in:
- Enzyme Modulation : It can affect the activity of specific enzymes, which is crucial for metabolic processes.
- Neuropharmacology : Preliminary studies suggest potential applications in neuropharmacology, possibly impacting neurotransmitter systems.
- Antimicrobial Activity : Some derivatives of similar compounds have shown promise against bacterial strains, indicating that this compound may possess similar properties.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other cyclopropyl-containing molecules but is distinguished by its unique combination of functional groups. This uniqueness may confer specific biological properties that are not present in structurally related compounds.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl, Aminomethyl, Oxolan | Enzyme modulation, potential neuropharmacological effects |
| Aminomethylcyclopropane | Cyclopropyl, Aminomethyl | Limited biological activity |
| Cyclopropylmethylamine | Cyclopropyl | Neurotransmitter interaction |
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
